(R)-(-)-4-Methyl-2-pentanol
Overview
Description
®-(-)-4-Methyl-2-pentanol is a chiral alcohol with the molecular formula C6H14O. It is an enantiomer of 4-methyl-2-pentanol, characterized by its specific three-dimensional arrangement of atoms, which gives it unique properties. This compound is often used in organic synthesis and as a chiral building block in the production of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: ®-(-)-4-Methyl-2-pentanol can be synthesized through several methods. One common approach is the asymmetric reduction of 4-methyl-2-pentanone using chiral catalysts. This method involves the use of chiral ligands or enzymes to achieve high enantioselectivity. Another method is the resolution of racemic 4-methyl-2-pentanol using chiral acids or bases to separate the enantiomers.
Industrial Production Methods: In industrial settings, ®-(-)-4-Methyl-2-pentanol is often produced through the catalytic hydrogenation of 4-methyl-2-pentanone in the presence of chiral catalysts. This process is optimized for large-scale production, ensuring high yield and purity of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions: ®-(-)-4-Methyl-2-pentanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 4-methyl-2-pentanone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to 4-methyl-2-pentane using strong reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products Formed:
Oxidation: 4-Methyl-2-pentanone.
Reduction: 4-Methyl-2-pentane.
Substitution: 4-Methyl-2-pentyl halides.
Scientific Research Applications
®-(-)-4-Methyl-2-pentanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of enantiomerically pure compounds.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and chiral recognition processes.
Medicine: It serves as an intermediate in the production of pharmaceuticals, particularly those requiring specific enantiomers for efficacy.
Industry: It is employed in the manufacture of fine chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism by which ®-(-)-4-Methyl-2-pentanol exerts its effects depends on its role in specific reactions. As a chiral alcohol, it can interact with enzymes and other chiral molecules, influencing the outcome of biochemical processes. Its molecular targets include enzymes that catalyze oxidation-reduction reactions and receptors involved in chiral recognition.
Comparison with Similar Compounds
- (S)-(+)-4-Methyl-2-pentanol
- 4-Methyl-2-pentanol (racemic mixture)
- 2-Methyl-2-pentanol
Comparison: ®-(-)-4-Methyl-2-pentanol is unique due to its specific chirality, which imparts distinct physical and chemical properties compared to its enantiomer (S)-(+)-4-Methyl-2-pentanol and the racemic mixture. This uniqueness is crucial in applications requiring high enantioselectivity, such as pharmaceutical synthesis, where the desired biological activity is often associated with a specific enantiomer.
Properties
IUPAC Name |
(2R)-4-methylpentan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-5(2)4-6(3)7/h5-7H,4H2,1-3H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYWICLMDOOCFB-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16404-54-9 | |
Record name | (2R)-4-methylpentan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic approaches to obtain (R)-(-)-4-methyl-2-pentanol?
A1: The provided research highlights asymmetric hydrogenation as a key method for synthesizing this compound. This involves using a chiral catalyst to selectively add hydrogen to the prochiral ketone, 4-methyl-2-pentanone, yielding the desired (R)-enantiomer. [, , , , ]
Q2: What types of chiral catalysts have proven effective in this asymmetric hydrogenation?
A2: The research showcases a variety of catalysts, highlighting the diverse approaches in this field:
- Zeolite-supported gelatin-iron complex: This heterogeneous catalyst demonstrated good activity and enantioselectivity in the hydrogenation of 4-methyl-2-pentanone to this compound. The catalyst could be reused multiple times without significant loss of activity. []
- Silica-supported alginic acid-L-glutamic acid–platinum complex (SiO2-AA-L-Glu-Pt): This catalyst exhibited high optical yields (up to 90.8%) in the production of this compound. Factors such as platinum content, solvent, and temperature significantly influenced the catalytic performance. []
- Wool-platinum complex: Utilizing wool as a bio-polymer ligand, this catalyst demonstrated excellent activity and enantioselectivity, achieving nearly 100% yield and optical yield in the synthesis of this compound. The catalyst showed reusability without significant loss in activity. []
Q3: What is the role of MCM-48 mesoporous molecular sieves in asymmetric catalysis?
A3: MCM-48, with its large surface area and uniform pore size, acts as an effective support material for chiral catalysts. For example, a palladium-chitosan complex supported on MCM-48 (Pd-CS/MCM-48) demonstrated high activity and enantioselectivity in the asymmetric transfer hydrogenation of 4-methyl-2-pentanone, yielding this compound. This highlights the potential of using mesoporous materials as supports for developing efficient asymmetric catalysts. [, ]
Q4: Besides this compound, what other chiral alcohols can be synthesized using these catalytic approaches?
A4: The cited research demonstrates the versatility of these catalytic systems for synthesizing a range of chiral alcohols. Examples include:
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